molecular formula C4H6BF6N B14316269 Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- CAS No. 105224-90-6

Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-

Katalognummer: B14316269
CAS-Nummer: 105224-90-6
Molekulargewicht: 192.90 g/mol
InChI-Schlüssel: VVCQCRWSBSMVGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- is a chemical compound with the molecular formula C4H6BF6N and a molecular weight of 192.9 g/mol . This compound is characterized by the presence of boron, nitrogen, and trifluoromethyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves several steps. One common method includes the reaction of N,N-dimethylamine with boron trifluoride in the presence of a suitable solvent. The reaction conditions typically involve low temperatures and controlled addition of reagents to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Analyse Chemischer Reaktionen

Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s unique properties make it useful in the study of boron-based drugs and their interactions with biological systems.

    Medicine: Research is ongoing into the potential therapeutic applications of boron-containing compounds, including Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)-, in cancer treatment and other diseases.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- involves its interaction with molecular targets through its boron and trifluoromethyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Boranamine, N,N-dimethyl-1,1-bis(trifluoromethyl)- can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

105224-90-6

Molekularformel

C4H6BF6N

Molekulargewicht

192.90 g/mol

IUPAC-Name

N-[bis(trifluoromethyl)boranyl]-N-methylmethanamine

InChI

InChI=1S/C4H6BF6N/c1-12(2)5(3(6,7)8)4(9,10)11/h1-2H3

InChI-Schlüssel

VVCQCRWSBSMVGJ-UHFFFAOYSA-N

Kanonische SMILES

B(C(F)(F)F)(C(F)(F)F)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.